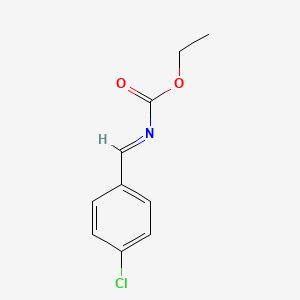

(4-Chloro-benzylidene)-carbamic acid ethyl ester

CAS No.: 681260-32-2

Cat. No.: VC3848288

Molecular Formula: C10H10ClNO2

Molecular Weight: 211.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 681260-32-2 |

|---|---|

| Molecular Formula | C10H10ClNO2 |

| Molecular Weight | 211.64 g/mol |

| IUPAC Name | ethyl N-[(4-chlorophenyl)methylidene]carbamate |

| Standard InChI | InChI=1S/C10H10ClNO2/c1-2-14-10(13)12-7-8-3-5-9(11)6-4-8/h3-7H,2H2,1H3 |

| Standard InChI Key | IWDQNLGTAIHREZ-UHFFFAOYSA-N |

| Isomeric SMILES | CCOC(=O)/N=C/C1=CC=C(C=C1)Cl |

| SMILES | CCOC(=O)N=CC1=CC=C(C=C1)Cl |

| Canonical SMILES | CCOC(=O)N=CC1=CC=C(C=C1)Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, ethyl (NE)-N-[(4-chlorophenyl)methylidene]carbamate, reflects its core structure: a 4-chlorobenzaldehyde imine linked to an ethyl carbamate group. The benzylidene moiety introduces planar rigidity, while the carbamate ester provides hydrolytic stability compared to urea analogs . Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀ClNO₂ | |

| Molecular Weight | 211.64 g/mol | |

| SMILES | CCOC(=O)/N=C/C1=CC=C(C=C1)Cl | |

| InChIKey | IWDQNLGTAIHREZ-KPKJPENVSA-N | |

| XLogP3 | 2.8 | |

| Topological Polar SA | 38.7 Ų |

The stereochemistry is defined by the E-configuration of the imine double bond (N=C), as evidenced by the isomeric SMILES notation . This configuration minimizes steric clash between the 4-chlorophenyl group and the carbamate oxygen, favoring a planar arrangement conducive to π-π stacking interactions .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) predictions for this compound suggest the following key signals:

-

¹H NMR: A singlet at δ 8.3–8.5 ppm for the imine proton (N=CH), a quartet at δ 4.1–4.3 ppm for the ethyl group’s CH₂, and a triplet at δ 1.2–1.4 ppm for the terminal CH₃ . Aromatic protons from the 4-chlorophenyl ring would appear as two doublets between δ 7.2–7.5 ppm .

-

¹³C NMR: The carbamate carbonyl (C=O) resonates near δ 155 ppm, while the imine carbon (N=C) appears at δ 145–150 ppm .

Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, driven by the polar carbamate group and the electron-withdrawing chlorine substituent . The compound’s lipophilicity (XLogP3 = 2.8) suggests moderate membrane permeability, a trait shared with bioactive carbamates like rivastigmine .

Synthetic Methodologies

General Carbamate Synthesis

While no explicit protocol for (4-Chloro-benzylidene)-carbamic acid ethyl ester is documented, its synthesis likely follows established carbamate routes. A zinc chloride-catalyzed method, effective for analogous compounds, involves:

-

Reaction: Carbamoyl chloride + Alcohol → Carbamate + HCl

For example, rivastigmine synthesis achieved an 80% yield using N-ethyl-N-methyl carbamoyl chloride and a phenolic substrate under similar conditions . Adapting this to (4-Chloro-benzylidene)-carbamic acid ethyl ester would require:

-

Carbamoyl chloride precursor: Ethyl carbamoyl chloride

-

Alcohol substrate: 4-Chlorobenzyl alcohol

Optimized Reaction Parameters

Key variables influencing yield (adapted from ):

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst (ZnCl₂) | 0.5 equiv | 81–86% |

| Solvent | Toluene | 86% |

| Temperature | 30°C (rt) | 86% |

| Reaction Time | 12 hours | 86% |

Side reactions may include hydrolysis of the carbamoyl chloride to urea derivatives or over-alkylation at the imine nitrogen. Purification via silica gel chromatography (hexane/ethyl acetate) is typical .

Physicochemical and Functional Properties

Stability and Reactivity

The compound’s stability profile derives from its carbamate group:

-

Hydrolytic Stability: Resists aqueous hydrolysis under neutral conditions (pH 6–8) but degrades in acidic (pH < 4) or basic (pH > 10) media to 4-chlorobenzaldehyde and ethyl carbamate.

-

Thermal Stability: Decomposition onset at ~180°C (DSC), with exothermic decomposition peaking at 220°C .

Spectroscopic Fingerprints

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume